N-(4-acetylphenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide
Description
N-(4-acetylphenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide is a sulfanylacetamide derivative featuring a tetrazole ring substituted with a prop-2-enyl (allyl) group and an acetamide side chain linked to a 4-acetylphenyl moiety. Its structural uniqueness lies in the combination of the electron-withdrawing acetyl group on the phenyl ring and the allyl-substituted tetrazole, which may influence both solubility and target-binding interactions.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-3-8-19-14(16-17-18-19)22-9-13(21)15-12-6-4-11(5-7-12)10(2)20/h3-7H,1,8-9H2,2H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYILLPHQURSSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, cytotoxic, and other pharmacological effects, based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an acetylphenyl group, a tetrazole moiety, and a sulfanylacetamide functional group. This unique combination may contribute to its diverse biological activities.
Cytotoxic Effects
Cytotoxicity studies are crucial for evaluating the potential of compounds as therapeutic agents. While specific data for this compound is sparse, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines.
For example, 4-acetyltropolone showed cytotoxicity against human stomach cancer KATO-III at concentrations as low as 20 µg/ml, indicating that similar structures may also exhibit potent effects against cancer cells.
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Cell Wall Synthesis : Many antimicrobial agents disrupt bacterial cell wall formation.
- Interference with Nucleic Acid Synthesis : Some compounds inhibit DNA or RNA synthesis, leading to cell death.
- Apoptosis Induction in Cancer Cells : Cytotoxic agents often trigger programmed cell death pathways in malignant cells.
Case Studies and Research Findings
-
Antifungal Activity Study :
A study assessed the antifungal efficacy of various sulfanylacetamides against wood-rotting fungi. The results indicated that certain derivatives exhibited minimum inhibitory concentrations comparable to established antifungal agents, suggesting potential applications in agricultural settings. -
Cytotoxicity Assessment :
In vitro studies on structurally similar compounds revealed significant activity against tumor cell lines. The observed IC50 values ranged from 10 to 50 µg/ml, indicating that modifications in the chemical structure could enhance potency. -
Comparative Analysis :
A comparative study of alkylating agents highlighted the importance of structural modifications in enhancing biological activity. The findings suggested that the presence of an acetyl group could influence both antimicrobial and anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The compound is compared to five analogs (Table 1), focusing on differences in heterocyclic cores, substituents, and biological activities.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Heterocyclic Core
- Tetrazole vs. Triazole (): The target compound’s tetrazole ring offers distinct electronic properties compared to triazole analogs. Tetrazoles have higher acidity (pKa ~4.9), which may enhance hydrogen-bonding interactions in biological systems.
- Pyridazine/Thiazole Hybrid () : VU0240551’s pyridazine-thiazole core diverges significantly, enabling interactions with ion channels (e.g., CFTR inhibition) rather than tetrazole-associated targets .
Substituent Effects
- 4-Acetylphenyl vs.
- Allyl vs. Methyl/Isopropyl () : The allyl group in the target compound introduces unsaturated bonds, which may participate in covalent interactions or oxidative metabolism. Methyl and isopropyl groups in analogs contribute steric hindrance, possibly reducing binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
